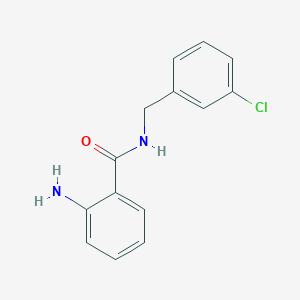

2-amino-N-(3-chlorobenzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-N-(3-chlorobenzyl)benzamide is a chlorinated benzamide derivative featuring a 2-aminobenzamide core linked to a 3-chlorobenzyl group via an amide bond. Its molecular formula is C₁₄H₁₂ClN₂O, with a molecular weight of 262.71 g/mol. The compound is synthesized via condensation of isatoic anhydride with 3-chlorobenzylamine, yielding high purity products confirmed by spectral techniques (¹H/¹³C NMR, IR, MS) . Chlorine at the meta position on the benzyl group enhances lipophilicity and may influence biological activity, such as antimicrobial or anticancer properties, as seen in related chlorinated pharmaceuticals .

Preparation Methods

The synthesis of 2-amino-N-(3-chlorobenzyl)benzamide can be achieved through several methods. One common synthetic route involves the reaction of 3-chlorobenzylamine with 2-aminobenzoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain pure this compound .

Chemical Reactions Analysis

2-amino-N-(3-chlorobenzyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Scientific Research Applications

Antioxidant and Antibacterial Properties

Research indicates that compounds structurally similar to 2-amino-N-(3-chlorobenzyl)benzamide exhibit notable antioxidant and antibacterial activities. For instance, studies have shown that these compounds can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses, suggesting their potential use in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Recent investigations have highlighted the cytotoxic effects of benzamide derivatives, including this compound, against various cancer cell lines. For example, compounds derived from similar structures demonstrated enhanced potency against breast cancer cell lines compared to standard treatments like cisplatin . The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents.

Therapeutic Applications

Inflammatory Diseases

Given its ability to modulate inflammatory pathways, this compound may find applications in developing treatments for chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. The inhibition of specific enzymes or receptors involved in inflammation could lead to novel therapeutic strategies.

Antimicrobial Applications

The compound's antibacterial properties suggest potential applications in developing new antimicrobial agents. Its effectiveness against various bacterial strains positions it as a candidate for addressing antibiotic resistance issues prevalent in modern medicine .

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential advantages of this compound, a comparative analysis with structurally related compounds can be insightful. Below is a table summarizing some key characteristics:

| Compound Name | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC µM) | Notable Features |

|---|---|---|---|

| This compound | TBD | TBD | Potential anti-inflammatory properties |

| 2-amino-1,4-naphthoquinone-benzamide | 0.4 | 1.27 | Highly potent against breast cancer |

| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | 5.85 | Varies | Targeting dihydrofolate reductase |

Case Studies and Research Findings

Several studies have documented the efficacy of benzamide derivatives in various applications:

- Cytotoxicity Studies : A study demonstrated that certain benzamide derivatives exhibited IC50 values significantly lower than that of cisplatin against MDA-MB-231 cells, indicating their potential as effective anticancer agents .

- Antimicrobial Efficacy : In antimicrobial screening, compounds with similar structures showed substantial activity against both Gram-positive and Gram-negative bacteria, underscoring their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chlorobenzyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

Substituent Position: The 3-chlorobenzyl group in the target compound increases steric bulk compared to direct phenyl substitution (e.g., 3-chlorophenyl in ). This may enhance membrane permeability but reduce binding affinity in certain targets. 4-Chlorobenzyl derivatives (e.g., compound 9 in ) exhibit similar molecular weights but differ in dipole moments due to para vs.

Functional Group Impact :

Biological Activity

2-amino-N-(3-chlorobenzyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C13H12ClN2O

- Molecular Weight : 248.7 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the results.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound have demonstrated significant antimicrobial properties. For instance, studies on related compounds have shown potent inhibitory effects against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Cytotoxicity

The cytotoxic activity of benzamide derivatives has been explored extensively. For example, a study reported that certain synthesized analogs exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin against cancer cell lines . While specific data for this compound is limited, its structural characteristics suggest potential as an anticancer agent.

The proposed mechanism of action for compounds like this compound involves interaction with cellular targets such as enzymes or nucleic acids. These interactions can disrupt essential cellular processes, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Study: Antiparasitic Activity

In a study focused on optimizing compounds for antimalarial activity, modifications to the benzamide structure were found to enhance efficacy against Plasmodium falciparum. The incorporation of polar functionalities improved solubility and metabolic stability, suggesting that similar strategies could be applied to this compound for enhanced biological activity .

Table: Comparison of Biological Activities

Properties

Molecular Formula |

C14H13ClN2O |

|---|---|

Molecular Weight |

260.72 g/mol |

IUPAC Name |

2-amino-N-[(3-chlorophenyl)methyl]benzamide |

InChI |

InChI=1S/C14H13ClN2O/c15-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)16/h1-8H,9,16H2,(H,17,18) |

InChI Key |

GQNVUHVSUQXDBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.